ethyl 3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Piperazine Moiety: The 4-(2-methoxyphenyl)piperazine can be synthesized separately and then attached to the pyrazole core through a nucleophilic substitution reaction.
Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.
Biological Studies: The compound is used in studies involving cell signaling pathways and receptor binding assays.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ethyl 3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets such as neurotransmitter receptors. The piperazine moiety is known to bind to serotonin and dopamine receptors, modulating their activity. The sulfonyl group enhances the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate
- Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties and receptor binding profile. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and safety profiles.
Properties
Molecular Formula |
C17H22N4O5S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
ethyl 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C17H22N4O5S/c1-3-26-17(22)13-12-16(19-18-13)27(23,24)21-10-8-20(9-11-21)14-6-4-5-7-15(14)25-2/h4-7,12H,3,8-11H2,1-2H3,(H,18,19) |
InChI Key |
WQCWKKNWJAICIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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